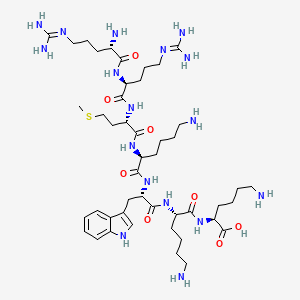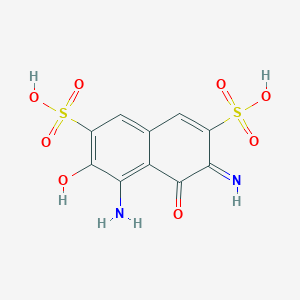
4,6-Dihydroxy-3,5-diimino-3,5-dihydronaphthalene-2,7-disulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of amino groups, dioxo groups, and sulfonic acid groups attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid typically involves multi-step organic reactions. One common method includes the nitration of naphthalene followed by reduction to introduce amino groups. Subsequent oxidation and sulfonation steps yield the final compound. The reaction conditions often involve the use of strong acids and bases, high temperatures, and specific catalysts to ensure the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: Amino and sulfonic acid groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include quinone derivatives, hydroxylated compounds, and various substituted derivatives with altered functional groups.
科学研究应用
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The amino and sulfonic acid groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound’s ability to undergo redox reactions also plays a role in its biological effects.
相似化合物的比较
Similar Compounds
- 4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
- 5-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid
Uniqueness
4,6-Diamino-3,5-dioxo-3,5-dihydronaphthalene-2,7-disulfonic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C10H8N2O8S2 |
|---|---|
分子量 |
348.3 g/mol |
IUPAC 名称 |
4-amino-3-hydroxy-6-imino-5-oxonaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H8N2O8S2/c11-7-4(21(15,16)17)1-3-2-5(22(18,19)20)9(13)8(12)6(3)10(7)14/h1-2,11,13H,12H2,(H,15,16,17)(H,18,19,20) |
InChI 键 |
FZVVDKRFXDWBRA-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=N)C(=O)C2=C(C(=C1S(=O)(=O)O)O)N)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



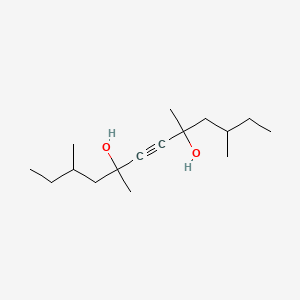

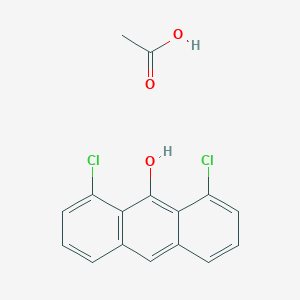
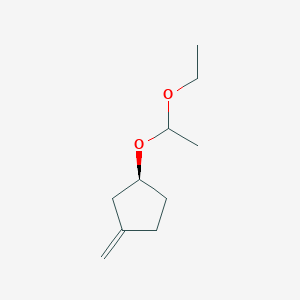
![2H-Pyran-2-one, 6-methyl-4-[(4-nitrophenyl)ethynyl]-](/img/structure/B14234923.png)
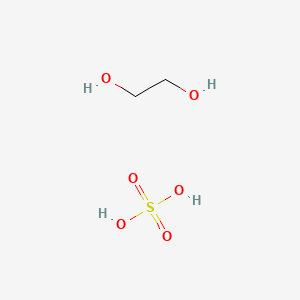
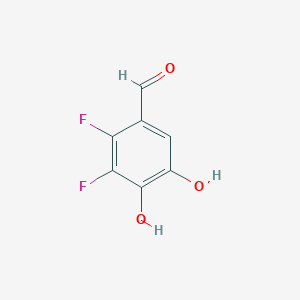
![1-(2-amino-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethanone](/img/structure/B14234932.png)
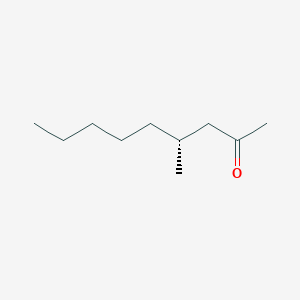
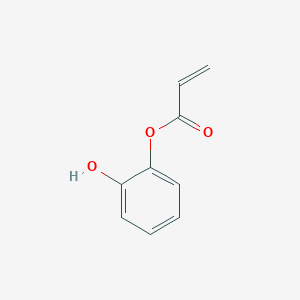
![4,6-Dichloro-3-fluoro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14234955.png)
![N-Allyl-N-[2-(cyclohexylamino)-2-oxo-1-phenylethyl]-4-pentenamide](/img/structure/B14234968.png)
